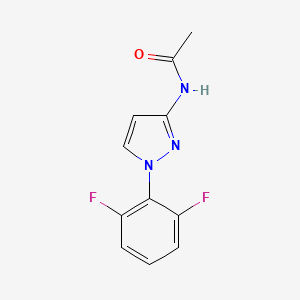
N-(1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl)acetamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 2,6-difluorophenyl group and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the 2,6-Difluorophenyl Group: The difluorophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Acetylation: The final step involves acetylation of the pyrazole nitrogen using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted difluorophenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
作用機序
The exact mechanism of action of N-(1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance binding affinity and specificity, while the pyrazole ring can interact with active sites through hydrogen bonding and π-π interactions.
類似化合物との比較
Similar Compounds
N-(3-Amino-2,6-difluorophenyl)acetamide: Shares the difluorophenyl and acetamide groups but differs in the position of the amino group.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Contains a sulfonamide group instead of a pyrazole ring.
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide: Features a piperazine ring and sulfonamide group.
Uniqueness
N-(1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl)acetamide is unique due to its combination of a pyrazole ring and a difluorophenyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C11H9F2N3O |
|---|---|
分子量 |
237.21 g/mol |
IUPAC名 |
N-[1-(2,6-difluorophenyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C11H9F2N3O/c1-7(17)14-10-5-6-16(15-10)11-8(12)3-2-4-9(11)13/h2-6H,1H3,(H,14,15,17) |
InChIキー |
LQWOCQRFEIYMAB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NN(C=C1)C2=C(C=CC=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















